3-methyl-1-(thiophen-3-yl)butan-2-ol
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Overview
Description
3-methyl-1-(thiophen-3-yl)butan-2-ol is an organic compound with a unique structure that includes a thiophene ring Thiophene is a five-membered ring containing one sulfur atom, which imparts distinct chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-methyl-1-(thiophen-3-yl)butan-2-ol, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Hinsberg Synthesis: This method involves the cyclization of α-haloketones with thiourea.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Gewald reaction is particularly favored for its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(thiophen-3-yl)butan-2-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-methyl-1-(thiophen-3-yl)butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-1-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of inflammatory responses and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: Similar structure but lacks the butanol side chain.
3-Thiophenemethanol: Similar structure but with a methanol group instead of a butanol group.
Thiophene-2-carboxaldehyde: Contains a formyl group instead of a butanol group.
Uniqueness
3-methyl-1-(thiophen-3-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butanol side chain enhances its solubility and reactivity compared to other thiophene derivatives .
Properties
IUPAC Name |
3-methyl-1-thiophen-3-ylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-7(2)9(10)5-8-3-4-11-6-8/h3-4,6-7,9-10H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGRFMUSEKTIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CSC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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